N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Description
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4,5-dihydro-1,3-thiazol-2-ylsulfanyl group. This structure combines electron-withdrawing (bromophenyl) and electron-donating (thiazolylsulfanyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS3/c14-9-3-1-8(2-4-9)11-17-18-12(22-11)16-10(19)7-21-13-15-5-6-20-13/h1-4H,5-7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQFRAVIRBULQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate bromophenyl derivative under acidic conditions.
Introduction of the Thiazolylsulfanyl Group: The thiazolylsulfanyl group can be introduced by reacting the thiadiazole intermediate with a thiazole derivative in the presence of a suitable base.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic displacement reactions, particularly at the C-2 and C-5 positions.
Example:
The bromine atom on the 4-bromophenyl group undergoes substitution with thiols in basic media, forming new C–S bonds . This reactivity is critical for synthesizing analogs with modified aryl groups.
Oxidation Reactions of Sulfur Centers
Both the thiadiazole and thioether functionalities exhibit oxidation susceptibility.
| Oxidation Target | Reagent | Product | Effect on Bioactivity |
|---|---|---|---|
| Thiadiazole sulfur | HO/HOAc | Sulfoxide/sulfone derivatives | Reduced electrophilicity |
| Thioether sulfur | mCPBA | Sulfoxide (partial oxidation) | Altered solubility & stability |
Studies indicate that sulfone derivatives show enhanced metabolic stability but reduced anticonvulsant efficacy compared to parent compounds .
Hydrolysis of the Acetamide Group
The acetamide side chain undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | HCl, reflux | Carboxylic acid + 1,3,4-thiadiazol-2-amine | Precursor for further coupling |
| Basic | NaOH, aqueous ethanol | Sodium carboxylate + amine | Improved water solubility |
Hydrolysis products retain the thiadiazole scaffold, enabling derivatization for structure-activity relationship (SAR) studies .
Thioether Cleavage and Functionalization
The thioether (–S–) linkage participates in alkylation and elimination reactions:
| Reaction | Reagents | Outcome | Mechanistic Insight |
|---|---|---|---|
| Alkylation | Alkyl halides, DIPEA | S-alkylated derivatives | Enhanced lipophilicity |
| Oxidative Cleavage | Ozone or RuO | Sulfonic acid derivatives | Disruption of thiazolidine ring |
Alkylation at the sulfur atom increases membrane permeability, as demonstrated in analogs with 4-methyltriazole substituents .
Cyclization and Ring-Opening Reactions
The 4,5-dihydrothiazole moiety undergoes ring-opening under strong nucleophiles:
| Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|
| Hydrazine hydrate | Reflux, ethanol | Thiosemicarbazide intermediate | Precursor for heterocyclic systems |
| HSO | 80°C, 2 hrs | Linear thioamide derivatives | Reduced ring strain |
Ring-opened products exhibit diminished anticonvulsant activity but serve as intermediates for novel heterocycles .
Key Research Findings:
-
Anticonvulsant Activity : Derivatives retaining the intact thiadiazole and thioether groups show superior activity in MES and scPTZ models (ED = 25–30 mg/kg) .
-
SAR Trends : Electronegative substituents (e.g., bromine) enhance target binding via halogen bonding .
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Stability : Oxidized sulfone derivatives exhibit longer plasma half-lives but require higher doses for efficacy .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for anticonvulsant drug development. Further studies should explore its interactions with neuronal ion channels and enzymes like carbonic anhydrase.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Key Observations :
- Bromophenyl vs.
- Thiazolylsulfanyl vs. Piperazine/Aromatic Moieties : The 4,5-dihydrothiazole group in the target compound introduces a partially saturated ring, reducing planarity and possibly metabolic instability compared to fully aromatic systems (e.g., benzo[d]oxazole in 5l) .
Physical Properties
Comparative data on yields and melting points of structurally related compounds:
Trends :
- Substituent Effects : Bulkier groups (e.g., benzylthio in 5m) correlate with lower melting points compared to smaller substituents (ethylthio in 5g), likely due to reduced crystallinity .
- Yield Variability: Benzylthio derivatives (e.g., 5h, 88% yield) often show higher synthetic efficiency than ethylthio or methoxyphenoxy analogs, possibly due to favorable reaction kinetics .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a compound that has gained attention for its diverse biological activities. This article delves into its structural characteristics, biological effects, and potential applications in medicine.
Structural Characteristics
The compound is characterized by the presence of a thiadiazole ring system, which is known for its pharmacological significance. The molecular formula is , and it features a 4-bromophenyl group attached to the thiadiazole moiety. The conformation of the molecule is influenced by intermolecular hydrogen bonding interactions, which can affect its biological activity .
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines including SHSY-5Y neuroblastoma cells. These compounds exhibited higher selectivity towards cancer cells compared to healthy cells, indicating their potential as anticancer agents .
2. Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .
3. Anti-inflammatory and Antioxidant Effects
Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell types. This suggests a potential role in managing inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound on SHSY-5Y cells. The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating greater efficacy in inducing apoptosis in neuroblastoma cells .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of the compound were screened against various bacterial strains. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial activity against resistant strains of E. coli and S. aureus, suggesting that structural variations can lead to improved therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationships:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Enhances anticancer properties |
| Thiadiazole ring | Increases antimicrobial efficacy |
| Sulfanyl group | Contributes to anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
